4-Methylisoquinoline-5-sulfonyl chloride chemical properties
4-Methylisoquinoline-5-sulfonyl chloride chemical properties
An In-depth Technical Guide on 4-Methylisoquinoline-5-sulfonyl chloride
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety protocols for 4-Methylisoquinoline-5-sulfonyl chloride, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
4-Methylisoquinoline-5-sulfonyl chloride is a heterocyclic organic compound containing an isoquinoline core functionalized with a methyl group and a sulfonyl chloride group. Its reactive sulfonyl chloride moiety makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical agents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂S | [1][2] |
| Molecular Weight | 241.69 g/mol | [2] |
| CAS Number | 194032-16-1 | [2][3] |
| Purity | Typically ≥95.0% | [2] |
| InChI Key | JHXVHTVZWRBEBJ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | Cc1cncc2cccc(S(=O)(=O)Cl)c12 | [3] |
| Appearance | Likely a solid, as related compounds are powders or solids. | [4][5] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and reactive towards water.[5][6] |
Spectral and Analytical Data
While specific spectra for 4-Methylisoquinoline-5-sulfonyl chloride are not publicly available, characteristic analytical data can be inferred from the analysis of similar sulfonyl chloride compounds.[7]
| Technique | Expected Characteristics |
| ¹H NMR | Protons on the isoquinoline ring adjacent to the electron-withdrawing sulfonyl chloride group are expected to show a downfield chemical shift.[7] The methyl group would appear as a singlet in the aliphatic region. |
| ¹³C NMR | The carbon atom attached to the sulfonyl chloride group will be significantly deshielded. A full spectrum of signals corresponding to the ten carbon atoms of the isoquinoline ring and the methyl group would be expected. |
| Infrared (IR) | Strong characteristic absorption bands are expected for the sulfonyl chloride group in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[7] |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern (A+2 peak) due to the presence of the ³⁷Cl isotope.[7] |
Reactivity and Chemical Behavior
The primary site of reactivity is the sulfonyl chloride group, which is a good leaving group and readily undergoes nucleophilic substitution.
-
Reaction with Nucleophiles : It reacts with primary and secondary amines to form stable sulfonamides and with alcohols to form sulfonate esters.[6][8] These reactions are typically conducted in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[8]
-
Moisture Sensitivity : The compound is moisture-sensitive and hydrolyzes in the presence of water.[9] This reaction liberates acidic gases.[4]
-
Role as an Intermediate : Its reactivity makes it a key building block in medicinal chemistry. The analogous compound, 4-fluoroisoquinoline-5-sulfonyl chloride, is a crucial intermediate in the synthesis of Ripasudil, a Rho kinase inhibitor used for treating glaucoma.[5] This suggests a similar potential for 4-methylisoquinoline-5-sulfonyl chloride in the development of kinase inhibitors and other therapeutic agents.
Figure 1. General reactivity of 4-Methylisoquinoline-5-sulfonyl chloride with nucleophiles.
Experimental Protocols: Synthesis
Proposed Synthesis Workflow:
-
Sulfonation : The starting material, 4-methylisoquinoline, is reacted with a sulfonating agent such as sulfuric anhydride (SO₃), potentially in the presence of sulfuric acid, to form the intermediate 4-methylisoquinoline-5-sulfonic acid.[10][12]
-
Halogenation : Without isolating the sulfonic acid intermediate, a halogenating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is added to the reaction mixture.[10][12] This converts the sulfonic acid group into the desired sulfonyl chloride.
-
Workup and Isolation : The final product is then isolated and purified from the reaction mixture, often involving extraction and crystallization. For related compounds, purification can be achieved by forming an acid-added salt to separate it from positional isomers.[10]
Figure 2. Proposed one-pot synthesis workflow for 4-Methylisoquinoline-5-sulfonyl chloride.
Safety, Handling, and Storage
4-Methylisoquinoline-5-sulfonyl chloride is a hazardous chemical that requires strict safety protocols.
Hazard Profile:
| Hazard Type | Description | Citations |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or inhaled. Fatal if inhaled in high concentrations. | |
| Corrosivity | Causes severe skin burns and eye damage.[4][13] | [4][13] |
| Sensitization | May cause an allergic skin reaction. | |
| Irritation | May cause respiratory irritation. | [4] |
| Reactivity Hazards | Reacts with water, liberating acidic and toxic gases.[4] May be corrosive to metals. |
Handling and Personal Protective Equipment (PPE):
-
Work should be conducted exclusively in a well-ventilated chemical fume hood.[4][9]
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[4][13]
-
Avoid breathing dust, vapors, or mists.[4]
-
Prevent all contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[4]
Storage and Incompatibilities:
-
Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[4] Recommended storage is refrigerated (2-8 °C).
-
Inert Atmosphere : Due to its moisture sensitivity, it should be handled and stored under an inert atmosphere, such as nitrogen.[4][9]
-
Incompatible Materials : Keep away from water, strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[4] Do not store in metal containers.
References
- 1. 4-Methylisoquinoline-5-sulfonyl chloride | C10H8ClNO2S | CID 15487110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. acdlabs.com [acdlabs.com]
- 8. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 11. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 12. Buy 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 [smolecule.com]
- 13. biosynth.com [biosynth.com]
